molecular formula C20H24N2O4 B4031978 2-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

2-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

Cat. No.: B4031978
M. Wt: 356.4 g/mol
InChI Key: LRNWKMKQHSTMRU-UHFFFAOYSA-N
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Description

2-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is an organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes methoxy and pentanoylamino functional groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide typically involves the benzoylation of N,N-diphenylamine with methoxy-substituted benzoyl chlorides . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar benzoylation reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the amide group may produce amines.

Scientific Research Applications

2-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.

    Biology: It may serve as a probe for studying biological processes involving amide and methoxy functional groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy and amide groups may participate in hydrogen bonding and other interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N,N-diphenylbenzamide
  • 4-Methoxy-N,N-diphenylbenzamide
  • 3-methoxy-N,N-diphenylbenzamide

Uniqueness

2-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is unique due to the presence of both methoxy and pentanoylamino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-4-5-10-19(23)22-16-12-11-14(13-18(16)26-3)21-20(24)15-8-6-7-9-17(15)25-2/h6-9,11-13H,4-5,10H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNWKMKQHSTMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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